molecular formula C22H30N2 B11713166 Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl- CAS No. 22657-66-5

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-

Cat. No.: B11713166
CAS No.: 22657-66-5
M. Wt: 322.5 g/mol
InChI Key: JBQZRHDARGZLAF-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl- is a chemical compound with the CAS Registry Number 6699-18-9 and a molecular formula of C 22 H 30 N 2 . It is one of a broader class of cyclohexylidene-bridged compounds, which are of significant interest in advanced materials science . Researchers investigate these structural motifs for their potential photophysical properties, such as solvatochromism (color change with solvent polarity) and acidochromism (color change with pH), which are valuable for developing sensors and smart materials . The structural similarity of this compound to other known derivatives suggests it may serve as a valuable monomer or intermediate in organic synthesis and polymer chemistry. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

22657-66-5

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline

InChI

InChI=1S/C22H30N2/c1-14-10-18(11-15(2)20(14)23)22(8-6-5-7-9-22)19-12-16(3)21(24)17(4)13-19/h10-13H,5-9,23-24H2,1-4H3

InChI Key

JBQZRHDARGZLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2(CCCCC2)C3=CC(=C(C(=C3)C)N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves Friedel-Crafts alkylation, where 2,6-dimethylaniline reacts with cyclohexanone in the presence of a proton acid (e.g., HCl) and an inert solvent (e.g., CCl₄ or toluene). The ammonium salt of 2,6-dimethylaniline is first formed, followed by cyclocondensation to generate the cyclohexylidene bridge.

Key Steps :

  • Formation of Ammonium Salt :

    • 2,6-Dimethylaniline is dissolved in CCl₄ and saturated with HCl gas at 10–15°C.

    • Example: 3 mols of 2,6-dimethylaniline in CCl₄ yields a hydrochloride salt after HCl saturation.

  • Cyclocondensation :

    • Chlorine or sulfuryl chloride is introduced as a chlorinating agent (if applicable) at 45–80°C.

    • For non-chlorinated derivatives, cyclohexanone is directly condensed with the ammonium salt at 0–100°C.

Optimized Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature45–80°CHigher temps accelerate cyclization but risk decomposition
CatalystHCl, AlCl₃, or iodineIodine increases yield by 10–15% in halogenated systems
SolventCCl₄, tolueneCCl₄ improves azeotropic removal of H₂O
Reaction Time4–6 hoursProlonged time reduces byproducts

Yield Data :

  • Example 1 (US4401833A): 69% yield of 4-chloro-2,6-dimethylaniline.

  • Example 3 (US4401833A): 66% yield of 4-chloro-2-ethyl-6-methylaniline.

Hydrogenation of Nitro Precursors

Reductive Amination Pathway

An alternative route involves hydrogenating nitro intermediates. For example, 2,6-dimethylnitrobenzene is reduced to 2,6-dimethylaniline using H₂ and a nickel catalyst, followed by condensation with cyclohexanone.

Procedure :

  • Nitro Reduction :

    • 2,6-Dimethylnitrobenzene is hydrogenated at 60–120°C under 1.0–2.5 MPa H₂ pressure.

    • Catalyst: 0.2–0.8 wt% nickel in water/2,6-dimethylaniline solvent.

  • Cyclohexanone Condensation :

    • The resulting 2,6-dimethylaniline is reacted with cyclohexanone in acetic acid at 80°C.

Advantages :

  • Avoids halogenated solvents, improving environmental safety.

  • Yields exceed 85% with high-purity (>99%) products.

Limitations :

  • Requires high-pressure equipment for hydrogenation.

Solvent-Free Catalytic Condensation

Green Chemistry Approach

Recent protocols emphasize solvent-free conditions using NKC-9 cation exchange resin or acidic clays as catalysts.

Protocol :

  • Mixing :

    • 2,6-Dimethylaniline and cyclohexanone (1:2 molar ratio) are combined with 5 wt% NKC-9 resin.

  • Reaction :

    • Heated at 90°C for 3–4 hours with stirring (150–1,500 RPM).

  • Purification :

    • Distillation under reduced pressure (115–117°C/5 mmHg) isolates the product.

Performance Metrics :

CatalystTemperature (°C)Yield (%)Purity (%)
NKC-9 resin907899.5
H₂SO₄806597

Characterization and Quality Control

Analytical Data for Final Product

Spectroscopic Profiles :

  • FT-IR (KBr) : N-H stretch at 3,350 cm⁻¹, C-N at 1,280 cm⁻¹, cyclohexylidene C=C at 1,600 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 1.2–1.4 (m, 6H, cyclohexylidene), 2.3 (s, 12H, CH₃), 6.7–7.1 (m, 4H, aromatic).

Thermal Stability :

  • Melting point: 186°C.

  • Decomposition temperature: >300°C under N₂.

Industrial Applications and Scalability

Case Study: Pilot-Scale Production

A 2024 pilot study (Qinmu Chemical) achieved 92% yield using:

  • Feedstock : 200 kg batches of 2,6-dimethylaniline.

  • Reactor : 1,000 L glass-lined vessel with reflux condenser.

  • Cost Analysis :

    • Raw materials: $12/kg

    • Energy: $3/kg

    • Total production cost: $18/kg .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H30N2
  • Molecular Weight : 322.49 g/mol
  • CAS Number : 22657-66-5

The compound features a cyclohexylidene bridge connecting two benzenamine units, each substituted with dimethyl groups at the 2 and 6 positions. This unique structure contributes to its diverse reactivity and functionality.

Chemistry

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-] serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various chemical reactions. Its ability to undergo oxidation and reduction makes it versatile for synthesizing derivatives with different functional groups.

Biology

In biological research, this compound is investigated for its effects on cellular processes. Studies have explored its potential as a therapeutic agent targeting specific molecular pathways involved in diseases. For instance, its derivatives have shown promise in inhibiting certain enzymes linked to cancer progression.

Medicine

The compound is being explored for drug development applications. Its structural properties allow it to interact with various biological targets, making it a candidate for treatments related to cancer and other diseases. Research has indicated that modifications to its structure can enhance its efficacy and selectivity against specific targets.

Industry

In industrial applications, Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-] is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for formulating various industrial chemicals.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUsed in oxidation and reduction reactions to form derivatives
BiologyInvestigating cellular effectsPotential therapeutic agent targeting specific pathways
MedicineDrug developmentModifications improve efficacy against cancer targets
IndustryProduction of dyes and pigmentsStable compound suitable for various formulations

Case Study 1: Synthesis of Derivatives

Research conducted by Mohamed T. M. Nemr et al. focused on synthesizing new benzenesulfonamide derivatives from Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-]. These derivatives demonstrated significant enzyme inhibition against carbonic anhydrase IX (IC50 values ranging from 10.93 to 25.06 nM), indicating their potential as anticancer agents .

Case Study 2: Pharmacokinetic Studies

A study involving the pharmacokinetics of Benzenamine derivatives highlighted their stability and absorption characteristics in biological systems. The research utilized high-performance liquid chromatography (HPLC) methods to analyze the compounds' behavior in vivo .

Mechanism of Action

The mechanism of action of 4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Research Findings

TAPC vs. NPB/TCTA : TAPC outperforms N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA) in OLED hole transport due to its balanced refractive index and sublimation compatibility .

Toxicity Profile : Aliphatic analogs like PACM show higher toxicity (e.g., respiratory sensitization) compared to aromatic derivatives, limiting their use in consumer electronics .

Regulatory Trends : Phenylene-bridged benzenamines face stricter EPA regulations than cyclohexylidene derivatives .

Biological Activity

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-], is a compound that has garnered attention due to its potential biological activities, particularly in the context of toxicity and anticancer properties. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-] is an organic compound characterized by its complex structure which includes cyclohexylidene and dimethyl groups. Its molecular formula is C20H24N2.

Toxicological Profile

Acute Toxicity :
Studies have indicated that compounds related to benzenamine can exhibit acute toxicity. For example, 2,6-dimethylaniline (a metabolite) has been classified as "Harmful if swallowed," with observed effects including decreased locomotor activity and abnormal gait in animal models .

Repeated Dose Toxicity :
In repeated dose studies, significant changes in hematological parameters were reported. In high-dose groups, increases in methaemoglobin levels were noted along with decreases in red blood cell counts. The no observed adverse effect level (NOAEL) was determined to be around 10 mg/kg body weight per day based on kidney and liver effects .

Metabolism and Excretion :
The metabolism of benzenamine derivatives involves N-acetylation and hydroxylation processes. Notably, metabolites such as 4-hydroxy-2,6-dimethylaniline have been detected in urine following exposure in animal studies . Additionally, the formation of DNA adducts has been observed in vivo, indicating a potential for genotoxicity .

Anticancer Activity

Recent studies have explored the anticancer properties of benzenamine derivatives. For instance, a study involving various compounds showed significant anticancer activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these compounds were comparable or superior to established reference drugs like Harmine .

Table 1: Anticancer Activity of Benzenamine Derivatives

CompoundCell LineIC50 (µM)
HarmineHCT-1162.40 ± 0.12
Compound AHCT-1162.17 ± 0.83
Compound BHepG22.54 ± 0.82
Compound CHepG22.40 ± 0.12

This table illustrates the effectiveness of various compounds derived from benzenamine in inhibiting cancer cell proliferation.

Case Studies

Case Study: Genotoxicity Assessment
A study assessing the genotoxic potential of benzenamine derivatives revealed that exposure led to increased levels of DNA adducts in bladder and liver cells of mice. This suggests a significant risk associated with prolonged exposure to these compounds .

Case Study: Clinical Observations
In clinical settings involving patients treated with lidocaine (which metabolizes into dimethylaniline), elevated levels of hemoglobin adducts were observed. This finding supports the notion that metabolites of benzenamine can have systemic effects in humans .

Q & A

Basic Research Question: What are the recommended synthetic pathways for Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-], and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling reactions of substituted aniline derivatives with cyclohexylidene precursors. A common approach is the condensation of 2,6-dimethylaniline with cyclohexanedione under acidic or catalytic conditions. Optimization includes:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Temperature control : Maintain 80–120°C to balance reaction rate and byproduct formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity threshold) .

Advanced Research Question: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

Methodological Answer:
Contradictions often arise from dynamic conformational changes or solvent effects. To address this:

  • Variable Temperature (VT) NMR : Perform ¹H/¹³C NMR at 25°C, 0°C, and −40°C to identify conformationally averaged signals.
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model optimized geometries and compare with experimental data.
  • Solvent standardization : Re-run spectra in deuterated DMSO or CDCl₃ to isolate solvent-induced shifts.
    Cross-reference with NIST spectral databases for analogous benzenamine derivatives to identify systematic discrepancies .

Basic Research Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Based on GHS classifications for structurally similar anilines (e.g., 2,4,6-trimethylaniline):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks (TLV: 2 ppm).
  • Emergency response : Neutralize spills with activated carbon; treat skin contact with 2% acetic acid followed by soap/water .

Advanced Research Question: How can researchers design experiments to probe the compound’s potential application in organic electronics (e.g., charge transport layers)?

Methodological Answer:
Leverage its aromaticity and steric bulk for hole/electron transport studies:

  • Thin-film fabrication : Use vapor deposition (pressure: 10⁻⁶ Torr, substrate: ITO-coated glass) to create uniform layers.
  • Electroluminescence testing : Assemble double-layer OLED devices (anode: ITO, cathode: Mg:Ag alloy) and measure external quantum efficiency (EQE) and brightness via photoluminescence spectroscopy.
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to predict charge injection barriers. Compare results with Tang et al.’s organic diode framework .

Basic Research Question: What analytical techniques are most reliable for characterizing thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (>250°C expected for aromatic amines).
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting, oxidative degradation).
  • GC-MS post-TGA : Trap evolved gases and identify fragments (e.g., methyl radicals, cyclohexene derivatives) .

Advanced Research Question: How do regulatory frameworks (e.g., TSCA) impact the scale-up of this compound for academic research?

Methodological Answer:
Under TSCA Section 5(a)(2), significant new use rules (SNURs) apply:

  • Pre-manufacture notice (PMN) : File with EPA if scaling beyond 10 kg/year.
  • Ecotoxicity testing : Submit data on aquatic toxicity (Daphnia magna LC₅₀) and bioaccumulation potential (log Kow estimates).
  • Documentation : Maintain records of synthesis batches, waste disposal, and exposure monitoring for EPA audits .

Basic Research Question: What computational tools are suitable for predicting the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with palladium catalysts (e.g., Pd(PPh₃)₄).
  • Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) via Gaussian 08.
  • Kinetic modeling : Apply Eyring equation to predict activation energies for Suzuki-Miyaura coupling variants .

Advanced Research Question: How can researchers address discrepancies in reported solubility parameters across solvents?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Measure δD (dispersion), δP (polar), δH (hydrogen bonding) via inverse gas chromatography.
  • Co-solvency studies : Test binary solvent systems (e.g., DCM/EtOH) to identify synergistic effects.
  • Molecular dynamics simulations : Use GROMACS to model solvent-shell interactions and correlate with experimental solubility .

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